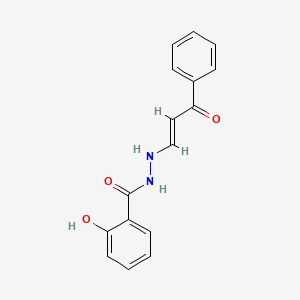![molecular formula C13H13NOS3 B5056722 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one, also known as EMBO, is a thiazolone derivative with potential biological activities. It has been found to exhibit anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In addition, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been found to modulate the immune system by increasing the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, making it a cost-effective compound for research. 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions, making it easy to handle and store. However, the limitations of 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
For research on 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one include investigating its mechanism of action, optimizing its synthesis method to increase yield and purity, and exploring its potential as a drug candidate for cancer, bacterial, and viral infections. Additionally, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one could be used as a lead compound for the development of new derivatives with improved biological activities.
Méthodes De Synthèse
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one can be synthesized by reacting 2-ethylthio-4-methylthioaniline with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to obtain the final product, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one. The synthesis method has been optimized to obtain a high yield of pure 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one.
Applications De Recherche Scientifique
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has also shown antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
Propriétés
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c1-3-17-13-14-11(12(15)18-13)8-9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDFNOSDDBNIM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)SC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC=C(C=C2)SC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B5056645.png)
![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)

![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5056689.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)



![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)